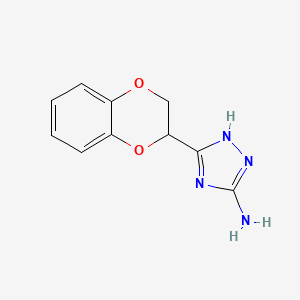

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine is a chemical compound that features a unique structure combining a benzodioxin moiety with a triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate triazole precursors under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction proceeds through nucleophilic substitution, where the benzodioxin moiety is introduced to the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the triazole ring or benzodioxin moiety is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3) with appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has highlighted the potential of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine as an anticancer agent. A study by Grytsai et al. demonstrated that derivatives of 3-amino-1,2,4-triazoles exhibited significant antiproliferative effects against various cancer cell lines. The presence of the benzodioxin moiety was found to enhance the anticancer activity of these compounds due to their ability to interfere with cellular signaling pathways related to cancer progression .

Case Study : A series of 25 new diaryl-1,2,4-triazole derivatives were synthesized and tested for their efficacy against cancer cell lines. The results indicated that compounds with the triazole core showed promising dual anticancer activity and antiangiogenic properties, making them suitable candidates for further development as therapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole derivatives have been reported to exhibit significant antibacterial activity against various pathogens. For instance, a study focusing on alkyl thio-1,2,4-triazoles revealed that certain derivatives displayed high binding affinities to bacterial enzymes, indicating their potential as effective antibiotics .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound ID | Activity Type | Target Organism | Binding Affinity (kcal/mol) |

|---|---|---|---|

| 3b | Antibacterial | E. coli | -9.8 |

| 4i | Antibacterial | S. aureus | -9.6 |

| 4m | Antibacterial | Pseudomonas spp. | -9.5 |

Additional Applications

Beyond anticancer and antimicrobial activities, derivatives of this compound have shown promise in other therapeutic areas:

- Anti-inflammatory Agents : Some studies suggest that triazole derivatives may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

- Antioxidant Activity : Research indicates that certain modifications of the triazole core can lead to compounds with antioxidant properties, potentially useful in preventing oxidative stress-related diseases.

Mecanismo De Acción

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an allosteric effector of hemoglobin, increasing its oxygen affinity and reducing erythrocyte sickling in sickle cell disease . The compound binds to hemoglobin at specific sites, altering its conformation and functional properties.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin moiety but lacks the triazole ring.

N-Substituted (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine: Similar structure with different substituents on the benzodioxin moiety.

Uniqueness

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine is unique due to the combination of the benzodioxin and triazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Actividad Biológica

The compound 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine (commonly referred to as TD-1) has garnered attention in recent years due to its biological activity, particularly in the context of hemoglobin function and potential therapeutic applications for sickle cell disease. This article delves into the biological activity of TD-1, including its mechanisms of action, synthesis, and evaluation in various biological assays.

Synthesis of this compound

The synthesis of TD-1 involves the cyclocondensation of specific precursors derived from 2,3-dihydro-1,4-benzodioxane. The compound is characterized by its unique triazole structure which contributes to its biological properties. The synthesis process typically includes:

- Starting Materials : 2,3-dihydro-1,4-benzodioxane derivatives.

- Reagents : Appropriate amines and coupling agents.

- Characterization Techniques : Infrared spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry to confirm the structure.

TD-1 functions primarily as an allosteric effector of hemoglobin. It has been shown to increase the oxygen affinity of hemoglobin significantly. This property is particularly beneficial in treating conditions like sickle cell disease where oxygen delivery is compromised due to the sickling of red blood cells.

Key Findings:

- Increased Oxygen Affinity : TD-1 binds covalently to specific cysteine residues in hemoglobin (β-Cys93 and β-Cys112), stabilizing the relaxed state (R3-state) of hemoglobin .

- Inhibition of Sickle Cell Hemolysis : In vitro studies demonstrated that TD-1 inhibits hypoxia-induced sickling of red blood cells without causing hemolysis .

Biological Evaluation

The biological evaluation of TD-1 has included various assays to assess its efficacy against different pathogens and its overall safety profile.

Antiviral and Antibacterial Activities

While the primary focus has been on its effects on hemoglobin, related compounds derived from similar scaffolds have been evaluated for antiviral and antibacterial activities. For instance:

- Compounds with 1,2,4-triazole moieties have shown promising activity against influenza viruses and Mycobacterium tuberculosis .

Case Studies

Recent studies have highlighted the potential applications of TD-1 in clinical settings:

- Sickle Cell Disease Treatment :

- Antimicrobial Properties :

Summary of Biological Activities

Structural Characteristics

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| This compound | C11H12N4O2 | Triazole ring; benzodioxane moiety |

Propiedades

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-10-12-9(13-14-10)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDIUKBUJVKVTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=NC(=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.